molecular formula C12H13BrO2 B15347221 5-Bromo-1,1-(propylenedioxo)-indane

5-Bromo-1,1-(propylenedioxo)-indane

Cat. No.: B15347221
M. Wt: 269.13 g/mol
InChI Key: SQZFXBSRUZMGTG-UHFFFAOYSA-N
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Description

5-Bromo-1,1-(propylenedioxo)-indane is a brominated bicyclic compound featuring a fused indane core modified with a propylenedioxo (1,3-dioxolane) ring system. This structure combines the aromatic stability of indane with the electron-withdrawing effects of bromine and the oxygen-rich dioxolane moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane]

InChI

InChI=1S/C12H13BrO2/c13-10-2-3-11-9(8-10)4-5-12(11)14-6-1-7-15-12/h2-3,8H,1,4-7H2

InChI Key

SQZFXBSRUZMGTG-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCC3=C2C=CC(=C3)Br)OC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 5-Bromo-1,1-(propylenedioxo)-indane and related compounds:

Compound Name Substituent Groups Key Functional Features Applications/Reactivity
This compound Bromine, 1,3-dioxolane ring High polarity (oxygen-rich), moderate stability Potential cross-coupling reactions, drug intermediates
5-Bromo-1,1-(ethylenedithio)-indane Bromine, 1,2-ethylenedithio Lipophilic (sulfur-rich), redox-active Electrochemical applications, catalysis
5-Bromo-3-isopropyl-1-methyl-1H-indazole Bromine, isopropyl, methyl Planar aromatic system, steric hindrance Kinase inhibitors, agrochemicals
5-Bromo-1-cyclopropyl-1H-indazole Bromine, cyclopropyl Rigid bicyclic structure Anticancer agents, heterocyclic synthesis

Key Observations :

  • Oxygen vs. Sulfur Substituents : The propylenedioxo group enhances polarity and hydrogen-bonding capacity compared to the ethylenedithio analog, which may improve solubility in polar solvents but reduce membrane permeability .
  • Bromine Positioning : Bromine at the 5-position (common across all listed compounds) facilitates regioselective functionalization via Suzuki-Miyaura or Ullmann couplings, as seen in ’s Pd-catalyzed cross-coupling reactions .
  • Heterocyclic Modifications : Indazole derivatives (e.g., 5-Bromo-3-isopropyl-1-methyl-1H-indazole) exhibit enhanced biological activity due to nitrogen-rich aromatic systems, contrasting with the oxygen/sulfur focus in indane analogs .

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